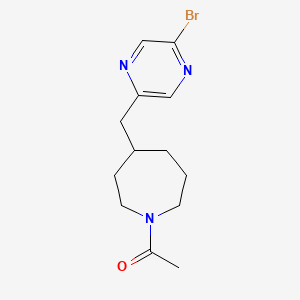

1-(4-((5-溴吡嗪-2-基)甲基)氮杂环-1-基)乙酮

描述

“1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone” is a chemical compound with the molecular formula C13H18BrN3O. It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . The exact structure would be determined by the peaks and patterns observed in these spectroscopic analyses.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or could be predicted using computational chemistry methods.科学研究应用

合成与化学反应

取代三唑的选择性合成:该化合物参与取代的1,2,3-三唑的选择性形成,展示了其在合成功能多样化的杂环化合物中的作用(Golobokova, Proidakov, & Kizhnyaev, 2020年)。

与戊烷-2,4-二酮的反应:该化合物参与与戊烷-2,4-二酮的反应,形成络合物,表明其在有机合成中的用途(Aghazadeh, Baradarani, Helliwell, & Joule, 2011年)。

烯胺酮中的氢键模式:其类似物表现出显着的氢键相互作用,这对于理解晶体学中的分子相互作用至关重要(Balderson, Fernandes, Michael, & Perry, 2007年)。

生物活性与应用

抗菌和抗癌活性:该化合物的衍生物显示出有效的抗菌和抗癌活性,突出了其在药物化学中的潜力(Verma等人,2015年)。

酶的潜在抑制剂:某些衍生物对15-脂氧合酶等酶表现出抑制活性,表明其在炎症性疾病药物发现中的应用(Asghari等人,2016年)。

抗惊厥活性:相关化合物的半碳酰腙衍生物表现出抗惊厥特性,突出了其在神经药理学中的潜力(Rajak等人,2010年)。

安全和危害

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination. Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

未来方向

The future directions for research on this compound could include further investigation into its potential biological activity, particularly given the promising anticancer activity of related bromopyrazine derivatives . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis.

作用机制

Target of Action

The primary targets of 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone are the human matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in cancer metastasis .

Mode of Action

The compound interacts with its targets, MMP-2 and MMP-9, by binding to their catalytic sites . The docking energy of the compound with MMP-2 and MMP-9 was found to be -9.0 kcal/mol and -7.8 kcal/mol respectively, indicating promising binding results . The molecular dynamics simulation outcomes showed that the compound could effectively bind to the catalytic sites of both enzymes with relatively stable statuses and good inhibitory binding abilities .

Biochemical Pathways

The compound affects the biochemical pathways involving MMP-2 and MMP-9. By inhibiting these enzymes, it disrupts the degradation of the extracellular matrix, thereby potentially preventing cancer metastasis . The compound also demonstrated significant antiangiogenic potential, inhibiting blood vessel formation in tumor tissues .

Result of Action

The compound exhibited effective cytotoxic ability in Jurkat, HeLa, and MCF-7 cell lines . It was found to be most prominent with the Jurkat cell line, with an IC50 value of 4.64 ± 0.08 µM . The compound effectively arrested cell cycle progression in the sub-G1 phase .

属性

IUPAC Name |

1-[4-[(5-bromopyrazin-2-yl)methyl]azepan-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-16-13(14)9-15-12/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYNVLYGHMZMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)

![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)

![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)

![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)